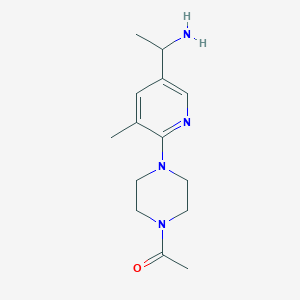

1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone

Description

1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone is a piperazine-based compound featuring a pyridine ring substituted with an aminoethyl group and a methyl group. Its synthesis involves multi-step reactions, including nucleophilic substitution and reduction processes. For instance, intermediates such as 2,3-dichloro-5-nitropyridine are reacted with piperazine derivatives under basic conditions (e.g., Cs₂CO₃ in DMF), followed by reduction of nitro groups to amines using SnCl₂·H₂O . The compound’s structure combines a piperazine core with a pyridine moiety, enabling diverse biological interactions, though its specific pharmacological profile remains less documented in the provided evidence.

Properties

Molecular Formula |

C14H22N4O |

|---|---|

Molecular Weight |

262.35 g/mol |

IUPAC Name |

1-[4-[5-(1-aminoethyl)-3-methylpyridin-2-yl]piperazin-1-yl]ethanone |

InChI |

InChI=1S/C14H22N4O/c1-10-8-13(11(2)15)9-16-14(10)18-6-4-17(5-7-18)12(3)19/h8-9,11H,4-7,15H2,1-3H3 |

InChI Key |

XPHVNLPYOQUIHM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCN(CC2)C(=O)C)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone typically involves multiple steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via reductive amination, where the pyridine derivative is reacted with an aldehyde and a reducing agent such as sodium cyanoborohydride.

Formation of the Piperazine Ring: The piperazine ring can be formed through the cyclization of a diamine with a dihaloalkane.

Attachment of the Ethanone Group: The ethanone group can be introduced via acylation, where the piperazine derivative is reacted with an acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form an imine or a nitrile.

Reduction: The ethanone group can be reduced to form an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Imine or nitrile derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Differences :

- Substituents: UDO/UDD include trifluoromethyl groups; the target compound has a 1-aminoethyl-3-methylpyridine group.

- Activity : UDO/UDD target CYP51; the target compound’s mechanism is unspecified in the evidence.

Tetrazole-Containing Piperazine Derivatives

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (e.g., compounds 22–28) incorporate tetrazole rings instead of pyridine. Synthesized via reactions of aryl anilines with sodium azide and chloroacetyl chloride, these compounds are characterized by IR, NMR, and mass spectrometry .

Key Differences :

- Core Structure : Tetrazole vs. pyridine ring.

- Synthesis : Use of azide chemistry vs. nitro-group reduction in the target compound.

Biphenyl-Linked Aryl Piperazine Derivatives

1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives exhibit antipsychotic activity via dual anti-dopaminergic and anti-serotonergic effects. For example, 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone shows reduced catalepsy risk, a common side effect of antipsychotics . These compounds leverage a biphenyl group instead of pyridine, highlighting how aromatic substitutions influence receptor selectivity.

Key Differences :

- Aromatic System: Biphenyl vs. pyridine-aminoethyl groups.

- Pharmacology : Explicit antipsychotic activity vs. unspecified activity for the target compound.

Indole and Sulfonyl-Substituted Derivatives

Compounds like 1-(1-(4-iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone combine indole and sulfonyl groups with the piperazine-ethanone core. These derivatives act as 5-HT₆ receptor antagonists, with elemental analysis confirming their purity . The indole-sulfonyl moiety enhances blood-brain barrier penetration compared to the target compound’s pyridine-based structure.

Key Differences :

- Functional Groups: Indole-sulfonyl vs. pyridine-aminoethyl.

- Target : 5-HT₆ receptors vs. unspecified for the target compound.

Boronic Ester and Triazole-Modified Derivatives

1-[4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazin-1-yl]ethanone incorporates a boronic ester, enabling Suzuki-Miyaura cross-coupling reactions for further functionalization . Similarly, triazole-containing derivatives (e.g., m2 in ) are synthesized via palladium-catalyzed couplings, demonstrating versatility in medicinal chemistry applications.

Key Differences :

- Reactive Groups: Boronic esters/triazoles vs. aminoethyl groups.

- Utility : Suited for click chemistry or further derivatization.

Data Tables

Biological Activity

1-(4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by empirical data.

- Molecular Formula : C14H22N4O

- Molecular Weight : 262.35 g/mol

- IUPAC Name : 1-[4-[5-(1-aminoethyl)-3-methylpyridin-2-yl]piperazin-1-yl]ethanone

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyridine Ring : Utilizing the Hantzsch pyridine synthesis method.

- Incorporation of the Aminoethyl Group : Achieved through reductive amination with aldehydes.

- Piperazine Ring Formation : Via cyclization reactions between diamines and dihalides.

- Attachment of the Ethanone Group : Through acylation reactions with acyl chlorides.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects.

The compound is hypothesized to act as an inhibitor or modulator for certain enzymes involved in metabolic pathways, potentially affecting processes such as:

- Neurotransmission : By interacting with neurotransmitter receptors.

- Cell Proliferation : Through modulation of signaling pathways linked to cancer cell growth.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that related piperazine derivatives can inhibit tumor growth in vitro and in vivo models.

| Compound | IC50 (µM) | Effect |

|---|---|---|

| Compound A | 10 | Inhibition of cancer cell proliferation |

| Compound B | 15 | Induction of apoptosis in tumor cells |

Antibacterial and Antifungal Properties

Additionally, some studies have evaluated the antibacterial and antifungal activities of similar piperazine compounds, suggesting potential applications in treating infections.

Case Studies

- Antitumor Efficacy : A study published in ChemMedChem demonstrated that a series of piperazine derivatives, including those structurally related to this compound, showed promising results against various cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .

- Mechanistic Insights : Another research highlighted the compound's ability to bind to tyrosinase, a key enzyme in melanin synthesis, showcasing its potential as a therapeutic agent for skin disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.